

ANNINE-6plus: A Technical Guide to its Spectral Properties and Characteristics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

ANNINE-6plus is a highly sensitive, fast-response voltage-sensitive dye (VSD) that has become an invaluable tool for monitoring neuronal activity.[1] Its unique photophysical properties, particularly its electrochromic nature, allow for the direct optical detection of membrane potential changes with high temporal and spatial resolution.[2][3][4] This technical guide provides an in-depth overview of the core spectral properties and characteristics of **ANNINE-6plus**, offering a valuable resource for researchers employing this dye in their studies. The spectral characteristics of **ANNINE-6plus** are considered identical to those of its predecessor, ANNINE-6.[5][6]

Core Photophysical and Spectral Properties

ANNINE-6plus is a hemicyanine dye characterized by a double positively charged chromophore, which contributes to its enhanced water solubility of approximately 1 mM compared to the zwitterionic ANNINE-6.[7][8][9] Despite its aqueous solubility, it maintains a strong affinity for lipid membranes.[5][8] The dye's voltage-sensing mechanism is based on a molecular Stark effect, where the electric field across the membrane directly influences the electronic structure of the chromophore, leading to a shift in its absorption and emission spectra.[6][8]

Quantitative Spectral Data



The key spectral and photophysical parameters of **ANNINE-6plus** are summarized in the table below for easy reference and comparison.

Property	Value	Notes
One-Photon Absorption Maximum (λ_abs)	~420 nm[5]	In a neuronal membrane. The excitation spectrum serves as a proxy for the absorption spectrum.[5]
One-Photon Emission Maximum (λ_em)	~565 nm[5]	When excited at the peak of the excitation spectrum (420 nm).[1]
Stokes Shift	~145 nm[5]	The significant separation between excitation and emission peaks.[5]
Two-Photon Excitation Wavelength	~972 nm (for voo transition)[1]; Typically ~1020 nm for voltage imaging[1][6]	Excitation at the red spectral edge is used to maximize voltage sensitivity.[2][3]
Fluorescence Lifetime (τ)	6.2 ± 0.1 ns[1][3][5][6]	This fast lifetime allows for very high temporal resolution. [1][3][6]
Voltage Sensitivity (One- Photon)	~30% ΔF/F per 100 mV[5][10]	With excitation at approximately 488 nm.[5][10]
Voltage Sensitivity (Two- Photon)	>50% ΔF/F per 100 mV[5][10]	With excitation at approximately 1060 nm.[10]
Response Time	Nanosecond range[5]	Limited by the fluorescence lifetime.[3][5] The theoretical limit is on the order of the absorption process (<10 ⁻¹⁵ s). [5][6]
Solubility (Water)	~1 mM[5][8][9]	



Experimental Methodologies

While detailed, step-by-step experimental protocols for the initial characterization of **ANNINE- 6plus** are not extensively published, the general procedures can be inferred from the available literature.

Measurement of Absorption and Emission Spectra

The absorption and emission spectra of **ANNINE-6plus** when bound to a neuronal membrane can be determined using standard spectrofluorometers.

- Sample Preparation: Neurons or model membranes are stained with **ANNINE-6plus**. For extracellular labeling, a concentration of around 14 μM in the extracellular solution for 5 minutes can be used.[11]
- Absorption Spectrum: The excitation spectrum is often used as a proxy for the absorption spectrum.[5] To measure this, the emission wavelength is fixed at the peak of the emission spectrum (e.g., 565 nm), and the excitation wavelength is scanned.[1]
- Emission Spectrum: To measure the emission spectrum, the excitation wavelength is fixed at the peak of the absorption spectrum (e.g., 420 nm), and the emission is scanned.[1]

Voltage Sensitivity Measurement

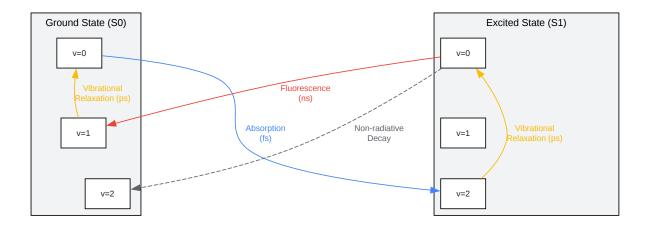
The voltage sensitivity (Δ F/F per 100 mV) is a critical parameter for any VSD. This is typically measured by simultaneously recording the fluorescence intensity and the membrane potential of a cell using patch-clamp electrophysiology.

- Cell Culture and Labeling: Cells such as HEK293 or cultured neurons are used.[3][11] The cells are labeled with **ANNINE-6plus**.
- Simultaneous Optical and Electrical Recording: A whole-cell patch-clamp technique is used to control and measure the membrane potential. The fluorescence intensity of the dye is simultaneously recorded using a microscope coupled to a photodetector.
- Data Analysis: The change in fluorescence intensity (ΔF) is measured at different membrane
 potentials, and the fractional change in fluorescence (ΔF/F) is calculated and correlated with
 the change in membrane potential.



Signaling Pathways and Experimental Workflows

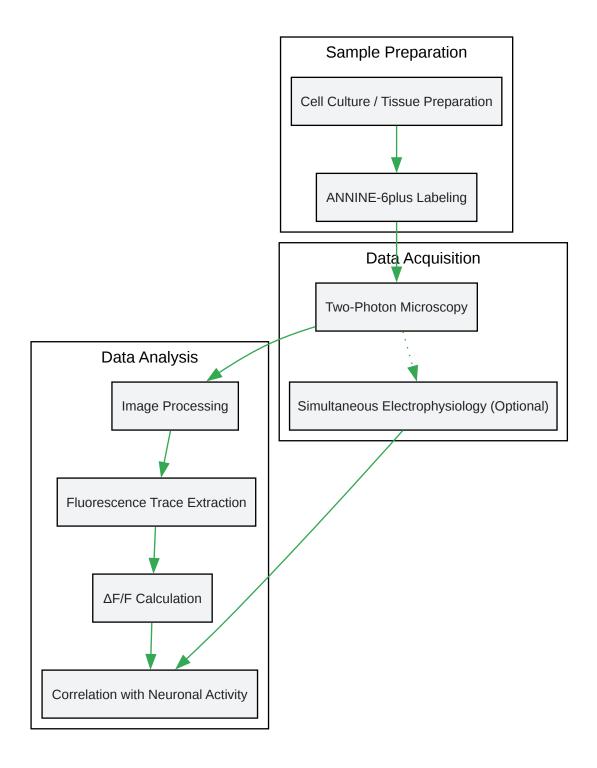
The following diagrams illustrate the fundamental principles of fluorescence and a typical workflow for voltage imaging experiments.



Click to download full resolution via product page

Caption: Jablonski diagram illustrating the electronic and vibrational transitions involved in fluorescence.





Click to download full resolution via product page

Caption: A typical experimental workflow for voltage imaging using **ANNINE-6plus**.

Conclusion



ANNINE-6plus stands out as a powerful tool for optical voltage sensing due to its high sensitivity, rapid response time, and favorable spectral properties for two-photon microscopy.[1] [2][3] Its ability to provide linear and reliable voltage recordings makes it suitable for a wide range of applications in neuroscience and drug discovery, from studying subcellular dendritic integration to monitoring network activity in vivo.[1][12] The information and data presented in this guide offer a comprehensive technical foundation for researchers utilizing ANNINE-6plus in their experimental designs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage imaging with ANNINE dyes and two-photon microscopy of Purkinje dendrites in awake mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. groups.oist.jp [groups.oist.jp]
- 5. ANNINE-6plus | 1151942-85-6 | Benchchem [benchchem.com]
- 6. Frontiers | Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. ANNINE-6plus, a voltage-sensitive dye with good solubility, strong membrane binding and high sensitivity PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. scimedia.com [scimedia.com]
- 11. researchgate.net [researchgate.net]
- 12. Voltage Imaging with ANNINE Dyes and Two-Photon Microscopy | Springer Nature Experiments [experiments.springernature.com]



• To cite this document: BenchChem. [ANNINE-6plus: A Technical Guide to its Spectral Properties and Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605513#annine-6plus-spectral-properties-and-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com